molecular formula C23H30N4O3S2 B11124223 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11124223
M. Wt: 474.6 g/mol
InChI Key: IBWQLKLLBZIRNH-AQTBWJFISA-N
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Description

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • Thiazolidinone moiety: A 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, which introduces a conjugated enone system and sulfur-based reactivity .
  • Substituents: A propan-2-yloxypropylamino group at position 2 and a (Z)-configured methylidene bridge linking the two heterocyclic systems. These substituents influence solubility, bioavailability, and steric interactions .

This compound is synthesized via condensation reactions involving thiazolidinone precursors and functionalized pyridopyrimidinones, often employing microwave-assisted or reflux conditions in polar aprotic solvents like DMF .

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-5-6-11-26-22(29)18(32-23(26)31)13-17-20(24-10-7-12-30-15(2)3)25-19-9-8-16(4)14-27(19)21(17)28/h8-9,13-15,24H,5-7,10-12H2,1-4H3/b18-13-

InChI Key

IBWQLKLLBZIRNH-AQTBWJFISA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of the compound is C26H27N5O2S2C_{26}H_{27}N_{5}O_{2}S_{2} with a molecular weight of 505.7 g/mol. The structure features a thiazolidinone moiety, which is known for its significant biological activities.

PropertyValue
Molecular FormulaC26H27N5O2S2
Molecular Weight505.7 g/mol
IUPAC Name(5Z)-3-butyl-5-[...]-1,3-thiazolidin-4-one

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones. For instance, derivatives of thiazolidinone have demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Bacteria Tested
Compound 80.004 - 0.03Enterobacter cloacae
Compound 120.015Staphylococcus aureus
Compound 150.004 - 0.06Trichoderma viride

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. The thiazolidinone scaffold is recognized for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can act as multi-target enzyme inhibitors, making them promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry for optimizing the efficacy of compounds. The presence of specific substituents on the thiazolidinone structure has been linked to enhanced biological activity. For example, modifications at the nitrogen position have shown to improve antimicrobial potency .

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Methyl group at NEnhanced antibacterial activity
Propan-2-yloxy groupImproved solubility and bioavailability

Case Studies

  • Study on Antimicrobial Efficacy : A research study demonstrated that certain thiazolidinone derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against E. coli, showcasing their potential as alternatives to conventional antibiotics .
  • Anticancer Potential : Another study evaluated the anticancer effects of thiazolidinone derivatives on various cell lines, revealing significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating strong potential for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazolidinone-fused pyrimidine derivatives, which are studied for their antimicrobial, anti-inflammatory, and anticancer properties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Bioactivity Synthesis Method
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Butyl-thiazolidinone; propan-2-yloxypropylamino Not explicitly reported (structural focus) Microwave-assisted condensation
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl-thiazolidinone; 6-methyl Anti-inflammatory (COX-2 inhibition) Reflux with thiourea derivatives
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Isobutyl-thiazolidinone; 4-methylbenzylamino Antimicrobial (gram-positive bacteria) Conventional heating in ethanol
2-(Ethylamino)-3-[(Z)-[4-oxo-3-allyl-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Allyl-thiazolidinone; ethylamino Antiproliferative (cancer cell lines) Solvent-free mechanochemical synthesis

Key Differences and Trends

The propan-2-yloxypropylamino side chain introduces ether linkages, which could reduce metabolic degradation relative to alkylamino or benzylamino groups .

Synthetic Routes: Microwave-assisted methods (used for the target compound) typically yield higher purity and faster reaction times than conventional reflux . Mechanochemical synthesis (e.g., ) avoids solvents but requires specialized equipment.

Bioactivity Gaps: While analogues like 10a and have demonstrated anti-inflammatory and anticancer activities, the target compound’s biological data remain unreported.

Research Findings and Implications

Structural Characterization

  • Spectroscopic Data : The target compound’s structure is confirmed via IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and NMR (δ 1.2–1.6 ppm for butyl protons; δ 4.1–4.3 ppm for ether-linked CH₂ groups) .
  • Crystallography: Related compounds (e.g., ) are analyzed using SHELX software, revealing planar pyrimidinone cores and non-covalent interactions stabilizing crystal packing .

Computational Studies

  • DFT Calculations : For analogues like 10a , HOMO-LUMO gaps correlate with redox stability, suggesting the target compound may exhibit similar electronic properties .

Preparation Methods

Knoevenagel Condensation

The pyrido[1,2-a]pyrimidin-4-one core is reacted with the thiazolidinone-aldehyde derivative under basic conditions.

Conditions :

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol.

  • Temperature: Reflux at 80°C for 1.5 hours.

  • Yield: 78%.

Mechanism :
The aldehyde undergoes deprotonation to form an enolate, which attacks the pyrido[1,2-a]pyrimidin-4-one at the electrophilic C2 position.

Nucleophilic Amination

The intermediate is aminated with the propan-2-yloxypropylamino side chain.

Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Base: Triethylamine.

  • Temperature: 60°C for 12 hours.

  • Yield: 68%.

Optimization and Yield Improvements

Table 1 : Comparison of Coupling Methods

StepCatalystSolventTemperature (°C)Yield (%)
KnoevenagelDABCOEthanol8078
AminationNoneDMSO6068
Thiazolidinone alkylationK2CO3DMF9072

Key Findings :

  • DABCO in ethanol minimizes byproduct formation during Knoevenagel condensation.

  • Prolonged amination (>12 hours) reduces yields due to decomposition.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopy :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.0 Hz, 1H, pyrido-H), 5.32 (s, 1H, CH=N), 3.78–3.65 (m, 4H, OCH2 and NHCH2).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Chromatography :

  • HPLC purity: 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrido[1,2-a]pyrimidin-4-one Synthesis :

    • Lithium amide bases suppress 2-oxo isomer formation.

  • Z-Configuration Stability :

    • Steric hindrance from the 3-butyl group stabilizes the Z-isomer.

  • Side-Chain Hydrolysis :

    • Anhydrous conditions during amination prevent ester hydrolysis .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with aldehydes and subsequent cyclization. Key optimizations include:
  • Reagent Ratios : Use stoichiometric excess (1.2–1.5 eq) of aldehydes to drive condensation reactions to completion .
  • Catalysis : Acetic acid (10 drops) as a catalyst in ethanol solvent enhances imine formation .
  • Purification : Vacuum filtration followed by washing with water and methanol removes unreacted precursors .
  • Monitoring : Thin-layer chromatography (TLC) with dichloromethane solvent and UV visualization ensures reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 10.72 ppm for imine protons, δ 157.16 ppm for carbonyl carbons) . Use DMSO-d6 for solubility and spectral consistency .
  • FTIR : Identifies functional groups (e.g., 1702 cm⁻¹ for C=O, 1610 cm⁻¹ for C=N) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 334.1553 [M+H]+) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation of thioxo-thiazolidinone moieties .
  • Solubility : Use DMSO for stock solutions; avoid aqueous buffers unless stability is confirmed via HPLC .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution .
  • Molecular Docking : Screen against targets (e.g., kinases) using software like AutoDock Vina to prioritize derivatives .
  • Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflows to optimize synthetic routes .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. crystallography)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived tautomeric forms (e.g., Z/E isomers) with X-ray crystallography data .
  • Dynamic NMR : Use variable-temperature NMR to detect equilibrium shifts in thioxo-thiazolidinone tautomers .

Q. How can mechanistic studies elucidate the compound’s reaction pathways?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediates via time-resolved FTIR or in-situ NMR .
  • Isotopic Labeling : Introduce 13C or 15N labels to trace cyclization steps .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Derivative Libraries : Synthesize analogs with varied substituents (e.g., alkyl chains, aryl groups) using modular protocols .
  • Biological Assays : Test against panels (e.g., antimicrobial MIC assays, kinase inhibition) to correlate substituents with activity .

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